molecular formula C10H13NO5S B2673313 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid CAS No. 509094-14-8

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2673313
CAS No.: 509094-14-8
M. Wt: 259.28
InChI Key: ZLTKOTHXCBWNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Acts as an inhibitor of the anion exchanger, making it useful in studies related to cellular transport mechanisms.

    Medicine: Investigated for its potential pharmaceutical applications due to its inhibitory effects on specific biological pathways.

    Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves its interaction with the anion exchanger proteins. By inhibiting these proteins, it disrupts the normal transport of anions across cell membranes, which can affect various cellular processes. This inhibition is particularly useful in studying the role of anion exchangers in different physiological and pathological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyethyl)amino]sulfonylbenzoic acid
  • 3-[(2-Methoxyethyl)thio]sulfonylbenzoic acid

Uniqueness

Compared to similar compounds, 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid is unique due to its specific inhibitory action on anion exchangers. This specificity makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-6-5-11-17(14,15)9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTKOTHXCBWNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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